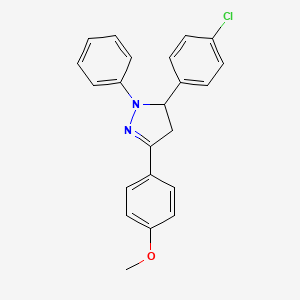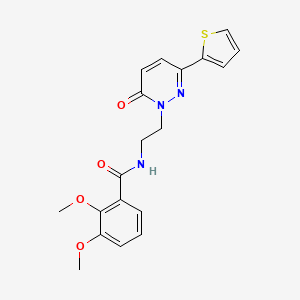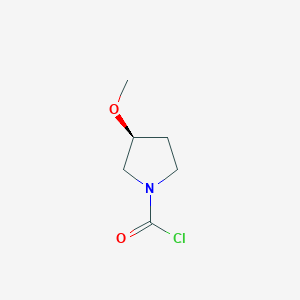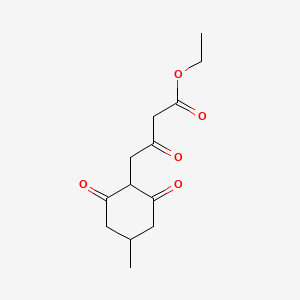
Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of cyclohexane . It’s likely to have a complex structure due to the presence of multiple functional groups such as ester and ketone .
Molecular Structure Analysis
The compound likely contains a cyclohexane ring, which is a six-membered ring structure. It also appears to have an ester group (-COO-) and a ketone group (C=O) based on the name .Physical And Chemical Properties Analysis
Again, without specific data, we can only make general predictions. Ester compounds are often polar and may have a pleasant smell. The presence of a cyclohexane ring could make the compound relatively non-polar, affecting its solubility properties .Wissenschaftliche Forschungsanwendungen
Versatile Precursor for Trifluoromethyl Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate, serves as a highly versatile intermediate for synthesizing a diverse array of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers can produce trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, demonstrating the compound's adaptability in synthesizing complex heterocyclic structures either directly or with minimal additional steps (Honey et al., 2012).
Pathway to Electron-deficient Dienes Ethyl 4-aryl-2,4-dioxobutanoates, via a stereoselective intramolecular Wittig reaction with a vinyltriphenylphosphonium salt, lead to the formation of cyclobutene derivatives. These derivatives, upon undergoing electrocyclic ring-opening reactions, produce highly electron-deficient 1,3-dienes. This process highlights the compound's role in synthesizing structurally unique dienes, contributing to advancements in organic synthesis and materials science (Yavari & Samzadeh‐Kermani, 1998).
Antimicrobial and Antioxidant Properties The derivative Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, demonstrates significant antimicrobial and antioxidant activities. Its molecular structure, confirmed by X-ray diffraction, plays a crucial role in its biological efficacy, showcasing the compound's potential in pharmaceutical applications (Kumar et al., 2016).
Biosynthesis of Ethylene from Methionine In a study on the biosynthesis of ethylene from methionine, 4-methylthio-2-oxobutanoate was identified as a putative intermediate. This finding underscores the compound's significance in biological processes, particularly in the production of ethylene, a critical plant hormone affecting growth and fruit ripening (Billington et al., 1979).
Enzymatic Production of Chiral Intermediates Research on the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems using microbial aldehyde reductase illustrates the compound's utility in producing chiral intermediates. This enzymatic process facilitates the production of ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess, essential for synthesizing chiral drugs (Shimizu et al., 1990).
Eigenschaften
IUPAC Name |
ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-3-18-13(17)7-9(14)6-10-11(15)4-8(2)5-12(10)16/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOUKYSEIUHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1C(=O)CC(CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2945129.png)

![2-(benzyl(4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2945131.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945133.png)
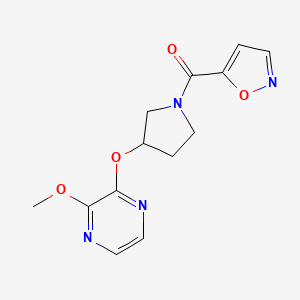
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2945138.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2945141.png)



![[2-(2-Fluorophenoxy)phenyl]methanol](/img/structure/B2945149.png)
